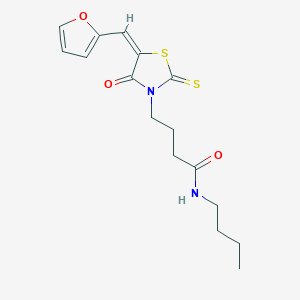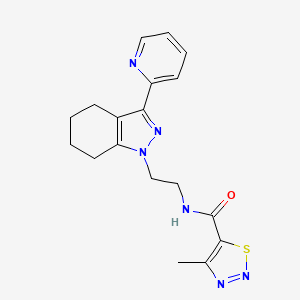
4-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a tetrahydroindazole ring, and a thiadiazole ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be introduced using a method like the Chichibabin pyridine synthesis, while the tetrahydroindazole ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The different functional groups present in the molecule would also have an impact on its overall shape and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the pyridine ring is aromatic and can undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the functional groups it contains .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Compounds with structural elements similar to the query chemical have been synthesized and evaluated for their antimicrobial and antituberculosis properties. For instance, derivatives of pyridines and pyrazines, which share structural motifs with the compound of interest, have shown activity against Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis (Gezginci, Martin, & Franzblau, 1998; Jeankumar et al., 2013). These findings highlight the potential of similar compounds in addressing infectious diseases, particularly tuberculosis.
Anticancer Activity
Research into structurally related compounds has also explored anticancer applications. Novel pyrazolopyrimidines derivatives, reminiscent of the query compound's structural framework, were synthesized and assessed for their cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016). This suggests the broader research interest in such compounds for therapeutic development against cancer.
Insecticidal Activity
Compounds incorporating thiadiazole moieties have been synthesized and tested for their effectiveness against agricultural pests, such as the cotton leafworm Spodoptera littoralis. This indicates a potential application in developing new insecticides to protect crops from pest damage (Fadda et al., 2017). The structural analogy suggests that the compound could be investigated for similar applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-17(26-23-21-12)18(25)20-10-11-24-15-8-3-2-6-13(15)16(22-24)14-7-4-5-9-19-14/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFUUBJWBJDCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
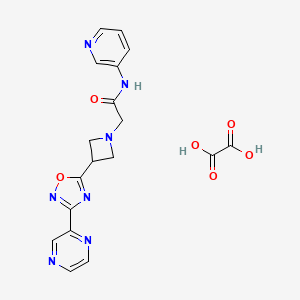
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)
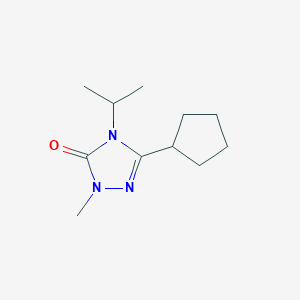
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
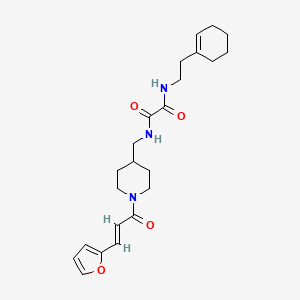
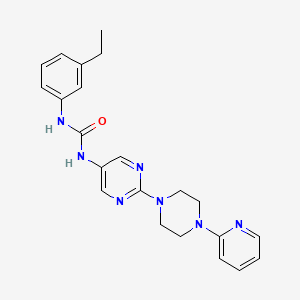
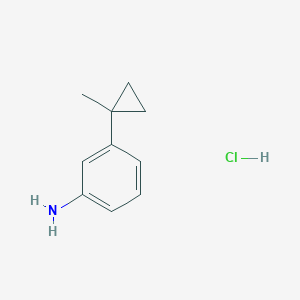
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)
![Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2863616.png)
![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)
